2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione
Description
Properties
CAS No. |
32084-58-5 |
|---|---|
Molecular Formula |
C6H6N2S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C6H6N2S2/c9-5-1-2-7-6-8(5)3-4-10-6/h1-2H,3-4H2 |
InChI Key |
NDHFZFXVOTXVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=CC(=S)N21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . The reaction conditions often include:
Synthesis of S-alkylated derivatives: This step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
- Antibacterial and Antitubercular Properties : Various derivatives of thiazolo[3,2-a]pyrimidine have demonstrated potent antibacterial and antitubercular activities. For instance, a study synthesized several 5H-thiazolo[3,2-a]pyrimidin-5-ones which were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. Some compounds exhibited significant activity at low concentrations, indicating their potential as therapeutic agents for bacterial infections .
2. Antiviral Activity
- Compounds within this class have shown promise as anti-HIV agents. The structural features of thiazolo[3,2-a]pyrimidines contribute to their interaction with viral proteins, inhibiting viral replication processes .
3. Anticancer Properties
- Recent studies have highlighted the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on various cancer cell lines. For example, a series of new derivatives were synthesized and tested for their antitumor activity, showing moderate to high efficacy against tumor cells while exhibiting lower toxicity toward normal cells . This selective cytotoxicity is crucial for developing effective cancer therapies.
4. Anti-inflammatory Effects
- Some derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. Their mechanism often involves the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines .
5. Acetylcholinesterase Inhibition
- Thiazolo[3,2-a]pyrimidines have been investigated for their role as acetylcholinesterase inhibitors, which is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This activity suggests potential applications in cognitive enhancement and neuroprotection .
Synthesis and Characterization
The synthesis of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione typically involves multi-step reactions including cyclization and functional group modifications. Common synthetic routes include:
- One-Pot Synthesis : Utilizing thiourea and various electrophiles to construct the thiazolo-pyrimidine framework efficiently.
- Cyclization Reactions : Employing concentrated sulfuric acid or other catalysts to facilitate intramolecular cyclization reactions that yield the desired heterocyclic compounds .
Case Studies
Mechanism of Action
The mechanism of action of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial cell wall synthesis and disrupts membrane integrity.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and proteins.
Comparison with Similar Compounds
Comparison with Analogous Heterocycles
Key Insight : Thiazolo[3,2-a]pyrimidines exhibit superior synthetic efficiency compared to imidazo-pyrazolo-pyrimidines and oxadiazole-thiones, particularly in environmentally benign conditions .
Structural and Spectroscopic Features
Core Structure and Derivatives
- Thiazolo[3,2-a]pyrimidine-5-thione : Features a sulfur atom at the 5-position and a conjugated π-system. Derivatives often include carboxylate esters (e.g., compound 9a : δ 3.42 ppm for -OCH₃ in ¹H NMR) .
- Thieno[2,3-d]thiazolo[3,2-a]pyrimidinones: Incorporate a thiophene ring, altering electronic properties (e.g., enhanced lipophilicity) .
- Imidazo-pyrimidines : Replace sulfur with nitrogen, reducing electrophilicity .
Spectroscopic Comparison
Key Insight : Thiazolo[3,2-a]pyrimidines exhibit distinct NMR shifts due to sulfur’s electron-withdrawing effects, contrasting with nitrogen-rich analogs .
Antitumor and Enzyme Inhibition
Antimicrobial and Anti-Biofilm Activity
Comparison of Bioactivity
Key Insight : Thiazolo[3,2-a]pyrimidines excel in enzyme inhibition and biofilm disruption, whereas oxadiazole-thiones are more effective as antioxidants .
Physical Properties and Crystallography
Solubility and Stability
- Hydrogen Bonding: Non-centrosymmetric crystals in compound 3 () enhance solubility in polar solvents .
- Thermal Stability: Thieno derivatives decompose at >250°C, higher than oxadiazole-thiones (~200°C) .
Comparative Crystallographic Data
| Compound | Crystal System | Hydrogen Bonding | Melting Point (°C) | |
|---|---|---|---|---|
| 3 (Thiazolo derivative) | Monoclinic | O-H···S and N-H···O networks | 196–198 | |
| 7a (Oxadiazole-thione) | Orthorhombic | Weak π-π stacking | 150–155 |
Key Insight : Hydrogen bonding in thiazolo-pyrimidines improves crystallinity and thermal stability compared to analogs .
Biological Activity
2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione (CAS No. 32084-58-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for exhibiting significant antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione is C6H6N2S2, with a molecular weight of 170.3 g/mol. The compound's structure includes a thiazole ring fused to a pyrimidine ring, which contributes to its biological activities.
| Property | Value |
|---|---|
| CAS No. | 32084-58-5 |
| Molecular Formula | C6H6N2S2 |
| Molecular Weight | 170.3 g/mol |
| IUPAC Name | 2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione |
| InChI Key | NDHFZFXVOTXVKL-UHFFFAOYSA-N |
Antibacterial Activity
Research has shown that 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. A study evaluated its antibacterial efficacy using the broth dilution method and found that several derivatives displayed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antifungal Activity
The compound has also been tested for antifungal activity. In vitro assays indicated that it effectively inhibits the growth of fungi such as Candida albicans, with results suggesting that it may disrupt fungal cell membrane integrity .
Antiviral Activity
The antiviral potential of this compound has been explored with promising results. It has been reported to interfere with viral replication mechanisms by inhibiting key viral enzymes . This makes it a candidate for further development as an antiviral agent.
Anticancer Activity
Significant attention has been directed towards the anticancer properties of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione. Studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways. For example, one study highlighted its cytotoxic effects against HeLa cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin . The compound's mechanism includes targeting specific signaling pathways involved in cell proliferation and survival.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Research utilizing the DPPH radical scavenging assay showed that it effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Synthesis and Evaluation : A series of thiazolo[3,2-a]pyrimidines were synthesized and evaluated for their biological activities. Among these derivatives, some showed remarkable antibacterial and anticancer activities in vitro .
- Structure-Activity Relationship (SAR) : The impact of different substituents on the aromatic ring was studied to understand their effects on biological activity. Compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity against cancer cell lines compared to their electron-donating counterparts .
Q & A
Q. What are the optimal synthetic methodologies for preparing 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione derivatives?
The compound is commonly synthesized via multi-component one-pot reactions. For instance, refluxing 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one with aryl aldehydes and malononitrile in ethanol, catalyzed by organobases like DIPEA, yields tricyclic heterocycles with high efficiency (90–94%). The mechanism involves proton abstraction to facilitate condensation and active methylene group interactions . Alternative routes include reactions of 2-thiouracil derivatives with α-halo ketones or acids, combining alkylation and condensation steps .
Q. How can the crystal structure of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine derivatives be determined?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97 for refinement) is standard. For example, ethyl-substituted derivatives adopt a flattened boat conformation in the pyrimidine ring, with axial benzene rings forming dihedral angles of ~80.94°. Hydrogen bonding patterns (e.g., bifurcated C–H⋯O interactions) are analyzed to understand packing along crystallographic axes .
Q. What analytical techniques validate the structural integrity of synthesized derivatives?
NMR (¹H/¹³C), IR spectroscopy, and SC-XRD are primary methods. IR confirms functional groups like thione (C=S) at ~1200 cm⁻¹. NMR identifies substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm). SC-XRD provides unambiguous bond lengths, angles, and intermolecular interactions .
Advanced Research Questions
Q. How do 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine derivatives exhibit pharmacological activity?
Derivatives act as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. Molecular modeling shows 3-substituted analogs bind to the AChE active site, with IC₅₀ values validated via enzyme assays. Structure-activity relationships (SAR) reveal electron-withdrawing groups enhance inhibition . Computational docking studies further predict interactions with SARS-CoV-2 spike glycoproteins, suggesting antiviral potential .
Q. How can researchers resolve contradictions in synthetic yields or product distributions?
Discrepancies arise from reaction conditions (e.g., catalyst choice, solvent polarity). For example, DIPEA improves yields by stabilizing intermediates, while thiourea may form pseudourea byproducts. Conflicting data are resolved via LC-MS purity checks, SC-XRD for isomer identification, and kinetic studies to optimize reaction parameters .
Q. What intermolecular interactions govern the solid-state packing of these derivatives?
Hydrogen bonding (e.g., C–H⋯O) and π-π stacking dominate. In ethyl 7-methyl-3-oxo-5-phenyl derivatives, bifurcated C–H⋯O bonds create chains along the c-axis. Graph set analysis (e.g., Etter’s formalism) categorizes motifs like , critical for crystal engineering .
Q. What computational methods predict the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock, Schrödinger) simulates binding to targets like AChE or viral proteins. MD simulations assess stability, and QSAR models correlate substituents with activity .
Q. How do nucleophilic substitution reactions modify the core scaffold?
The 5-thione group undergoes nucleophilic displacement with reagents like NaSH or thiourea, yielding purine-thione hybrids. For example, 5-chloro analogs react with NaSH to form pyrimido[5,4-e]-triazine-5-thiones, enabling diversification for biological screening .
Methodological Guidelines
- Synthetic Design : Prioritize one-pot reactions with organobase catalysts (e.g., DIPEA) for efficiency .
- Crystallography : Use SHELXL for refinement and Mercury for visualization of hydrogen bonds .
- Bioactivity Screening : Combine enzyme assays (e.g., Ellman’s method for AChE) with docking studies .
- Data Validation : Cross-reference NMR/IR with SC-XRD to confirm regioisomers and eliminate byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
